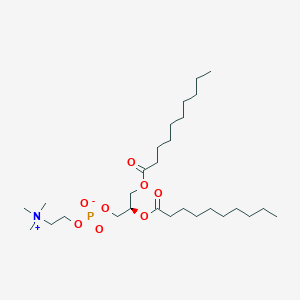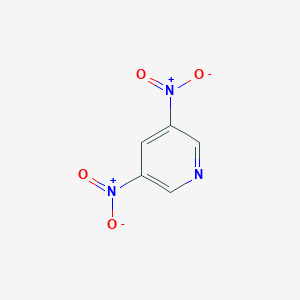
3,5-Dinitropyridine
Overview
Description
3,5-Dinitropyridine is an organic compound with the molecular formula C(_5)H(_3)N(_3)O(_4) It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions on the pyridine ring
Mechanism of Action
Target of Action
3,5-Dinitropyridine is a compound that has been studied for its interaction with biothiols . Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are closely associated with many diseases . Therefore, the primary targets of this compound are these biothiols.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . The fluorescence of a probe, which is quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, is turned on by biothiol-triggered nucleophilic aromatic substitution . This interaction results in the sensitive and selective detection of biothiols .
Biochemical Pathways
The interaction of this compound with biothiols affects the biochemical pathways related to these molecules. The compound’s action leads to changes in the fluorescence of the probe, allowing for the detection of biothiols
Pharmacokinetics
The compound’s ability to interact with biothiols suggests that it may have the potential to be absorbed and distributed in biological systems where these molecules are present .
Result of Action
The primary result of this compound’s action is the detection of biothiols. The compound’s interaction with these molecules leads to changes in the fluorescence of a probe, allowing for their sensitive and selective detection . This can be particularly useful in the diagnosis of diseases associated with abnormal levels of biothiols .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the presence and concentration of biothiols in the environment can affect the compound’s efficacy in detecting these molecules . Additionally, factors such as pH and temperature may also influence the compound’s stability and action.
Biochemical Analysis
Biochemical Properties
3,5-Dinitropyridine has been found to interact with biothiols, a class of biological compounds that includes molecules like cysteine, homocysteine, and glutathione . The electron-withdrawing nature of the 3,5-dinitropyridin-2-yl group in the compound allows it to quench fluorescence, which can then be turned on by biothiol-triggered nucleophilic aromatic substitution . This property makes this compound a potential candidate for the development of fluorescent probes for the sensitive and selective detection of biothiols .
Cellular Effects
In cellular contexts, this compound has been used to detect endogenous and exogenous biothiols in HeLa cells . Biothiols play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the ability of this compound to interact with these molecules can influence these processes.
Molecular Mechanism
The molecular mechanism of this compound involves the quenching of fluorescence by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process . This is followed by the turning on of fluorescence by biothiol-triggered nucleophilic aromatic substitution . This mechanism allows for the sensitive and selective detection of biothiols .
Temporal Effects in Laboratory Settings
The compound’s stability, degradation, and long-term effects on cellular function could be inferred from its molecular properties and interactions with biothiols .
Metabolic Pathways
Given its interaction with biothiols, it may be involved in pathways related to these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitropyridine can be synthesized through nitration of pyridine derivatives. One common method involves the nitration of 3,5-dichloropyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent temperature and reagent concentrations. Post-reaction, the product is purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitropyridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: Although less common, the compound can undergo oxidation under strong oxidative conditions, potentially leading to ring cleavage or further functionalization.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, under basic or neutral conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3,5-Diaminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized pyridine derivatives or ring-cleaved products.
Scientific Research Applications
3,5-Dinitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various substituted pyridines and pyridine-based ligands.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the formulation of explosives and propellants due to their energetic properties.
Comparison with Similar Compounds
2,4-Dinitropyridine: Another nitropyridine derivative with nitro groups at the 2 and 4 positions.
3,5-Diaminopyridine: The reduced form of 3,5-dinitropyridine with amino groups instead of nitro groups.
2-Hydroxy-3,5-dinitropyridine: A hydroxylated derivative with a hydroxyl group at the 2 position.
Comparison: this compound is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. Compared to 2,4-dinitropyridine, it has different electronic and steric properties, leading to distinct chemical behaviors. The presence of nitro groups in this compound makes it more electron-deficient and reactive towards nucleophiles compared to its amino or hydroxylated counterparts.
Properties
IUPAC Name |
3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-5(8(11)12)3-6-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSIFTKIXZLPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344578 | |
| Record name | 3,5-Dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-06-7 | |
| Record name | 3,5-Dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-dinitropyridine?
A1: The molecular formula of this compound is C5H3N3O4, and its molecular weight is 185.09 g/mol.
Q2: How can I confirm the structure of this compound and its derivatives?
A2: Researchers commonly use a combination of techniques for structural characterization:
- NMR Spectroscopy (1H and 13C NMR): Provides information about the number and types of hydrogen and carbon atoms in the molecule and their connectivity. [, , , , ]
- IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [, , , , , , , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing structural information. [, , , , ]
- X-ray Crystallography: Reveals the three-dimensional arrangement of atoms within the crystal lattice, providing precise bond lengths and angles. [, , , ]
Q3: Does the structure of this compound influence its properties?
A3: Absolutely! The presence of two electron-withdrawing nitro groups (-NO2) at the 3 and 5 positions significantly influences the reactivity and properties of the pyridine ring. [, , , , , ] This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.
Q4: What are the common synthetic approaches to this compound derivatives?
A4: Several methods have been reported for synthesizing these compounds:
- Direct Nitration: Aminopyridines can undergo direct nitration using fuming nitric acid and oleum to yield this compound derivatives. [, ]
- Oxidative Amination: This method utilizes potassium permanganate (KMnO4) in liquid ammonia to introduce amino groups into the pyridine ring, leading to various mono-, di-, and triamino-substituted 3,5-dinitropyridines. [, , , ]
- Vicarious Nucleophilic Substitution: This approach employs reagents like hydroxylamine, 4-amino-1,2,4-triazole, or 1,1,1-trimethylhydrazinium iodide to introduce amino groups at specific positions of the pyridine ring. []
- Nucleophilic Substitution: The chlorine atom in 2-chloro-3,5-dinitropyridine can be readily substituted with various nucleophiles, such as arylthiolates or alcohols, to yield corresponding 2-substituted 3,5-dinitropyridines. [, , ]
Q5: How do solvents influence the reactions of this compound derivatives?
A5: The choice of solvent plays a crucial role in the reactivity of these compounds:
- Dipolar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) favor the formation of anionic sigma-adducts during nucleophilic substitution reactions. The equilibrium constants for adduct formation decrease in the order DMSO > DMF >> acetonitrile. []
- Protic Solvents: The presence of protic solvents can significantly alter reaction pathways. For instance, in the hydrolysis of 2-chloro-3,5-dinitropyridine, the ratio of rate constants for the formation and disappearance of the open-chain intermediate changes depending on the solvent composition, indicating the complexity of solvent effects. []
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself might not be a potent catalyst, its metal salts, particularly those of copper (Cu) and lead (Pb), have shown significant catalytic activity in the combustion of propellants. [, , , ]
Q7: How do these metal salts catalyze propellant combustion?
A7: Studies suggest that these metal salts act as auxiliary catalysts, enhancing the burning rate and reducing the pressure exponent of propellants. [, , ] The exact mechanism of action might involve the formation of reactive intermediates during the combustion process.
Q8: Are this compound derivatives considered energetic materials?
A8: Yes, some derivatives, like 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) and 2,4,6-triamino-3,5-dinitropyridine-1-oxide (TNPyO), are considered insensitive high-energy explosives. [, , , , , , , , , , ]
Q9: What makes these compounds suitable for energetic material applications?
A9: These compounds possess a favorable balance of properties:
- High Density: The presence of multiple nitro groups contributes to high density, a desirable characteristic for energetic materials. []
- Thermal Stability: These compounds exhibit relatively high thermal stability, decomposing at temperatures above 200 °C. [, , , , , , , , ]
- Insensitivity: They exhibit lower sensitivity to impact and friction compared to conventional explosives like RDX. [, , , , , , , ]
Q10: How does coating affect the properties of these energetic materials?
A10: Coating ANPyO and TNPyO with polymers like fluorine rubber (F2311) or nitrile-butadiene rubber (NBR) can further enhance their properties:
- Reduced Sensitivity: Coating can significantly reduce impact and friction sensitivity, improving their safety profile. [, , ]
- Altered Thermal Decomposition: Coating can influence the decomposition temperature and heat release profiles of these compounds. [, , ]
Q11: What are the potential applications of these compounds as energetic materials?
A11: Given their unique properties, these compounds are promising candidates for:
- Insensitive Explosives: Their lower sensitivity makes them suitable for applications requiring enhanced safety. [, , , , , , ]
- Propellant Formulations: Their energetic properties and ability to be incorporated into polymer binders make them attractive for propellant applications. [, , , , ]
Q12: How is computational chemistry used in research related to this compound derivatives?
A12: Computational methods are valuable tools for:
- Predicting Reactivity: Quantum-mechanical calculations can predict the regioselectivity of amination reactions, helping researchers understand the influence of electronic effects. []
- Analyzing Interactions: Ab initio calculations and molecular modeling techniques can provide insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and properties of these compounds. []
- Developing Structure-Activity Relationships (SAR): Computational methods can help establish correlations between the structure of this compound derivatives and their properties, guiding the design of new materials with tailored functionalities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

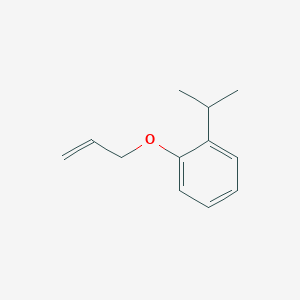

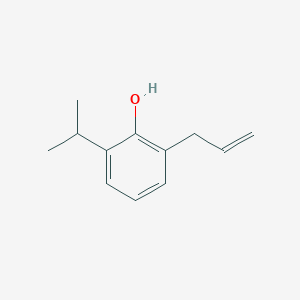
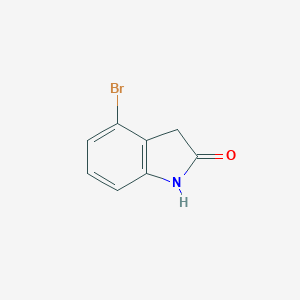
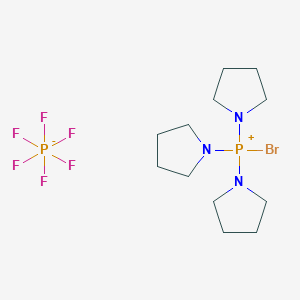
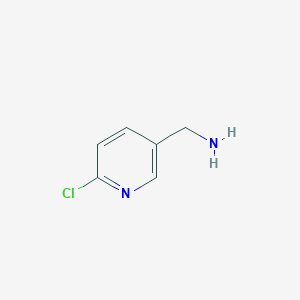
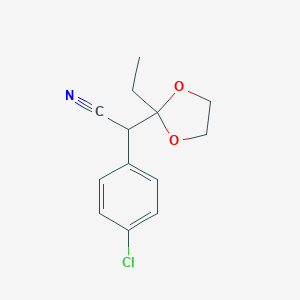
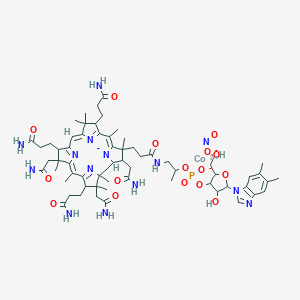
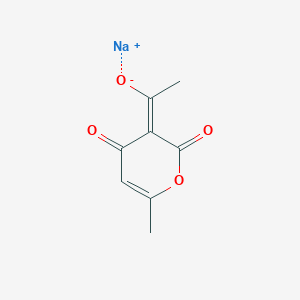
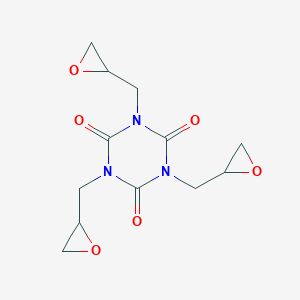
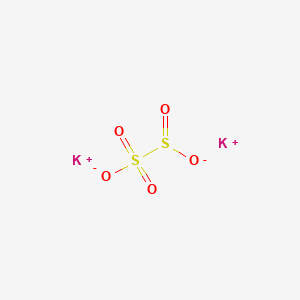
![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)

